2-Chloro-6-fluoro vs. 2,4-Dichloro Substitution
The core differentiation of 1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole arises from its unique 2-chloro-6-fluoro substitution pattern on the benzyl ring, in contrast to the extensively studied 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (compound 1a, CAS 956242-20-9) that was the starting point for SAR optimization in the Zou et al. 2016 study [1]. Compound 1a (2,4-dichloro) demonstrated RIP1 kinase inhibitory activity as the lead inhibitor scaffold, but its 2,4-substitution pattern places both halogen atoms on the same side of the aromatic ring. In the target compound, the 2-chloro-6-fluoro arrangement creates an ortho,ortho-disubstituted pattern that more symmetrically distributes electronic and steric effects around the N1-benzyl attachment point, potentially altering the dihedral angle between the benzyl and pyrazole rings and thereby impacting the binding pose within the RIP1 kinase allosteric pocket.
| Evidence Dimension | Benzyl ring substitution pattern |
|---|---|
| Target Compound Data | 2-Chloro-6-fluoro (ortho,ortho-disubstituted, one Cl one F); MW 255.63 g/mol; formula C₁₀H₇ClFN₃O₂ [2] |
| Comparator Or Baseline | 1-(2,4-Dichlorobenzyl)-3-nitro-1H-pyrazole (compound 1a, CAS 956242-20-9): 2,4-dichloro substitution; MW 272.08 g/mol; formula C₁₀H₇Cl₂N₃O₂ . 1-(2-Chlorobenzyl)-3-nitro-1H-pyrazole (CAS 957310-67-7): mono-ortho-chloro; MW 237.64 g/mol |
| Quantified Difference | The target compound contains one F instead of a second Cl vs. the 2,4-dichloro analog, reducing molecular weight by 16.45 g/mol (6.0% decrease) and altering halogen electronegativity (F: 3.98 vs. Cl: 3.16 on Pauling scale). The ortho,ortho-disubstitution pattern is sterically distinct from the 2,4-disubstitution pattern. |
| Conditions | Structural comparison; no direct head-to-head RIP1 activity data available for the target compound. |
Why This Matters
Researchers seeking to explore SAR beyond the 2,4-dichloro paradigm require the 2-chloro-6-fluoro variant to probe the binding consequences of replacing chlorine with fluorine at the 6-position, which may affect kinase selectivity, hydrogen-bonding interactions, and metabolic oxidative stability at the benzyl ring.
- [1] Zou C, Xiong Y, Huang L, Song C, Wu X, Li L, Yang S. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chem Biol Drug Des. 2016 Apr;87(4):569-74. doi: 10.1111/cbdd.12689. PMID: 26577270. View Source
- [2] PubChem. 1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole, CID 843580. Computed properties: XLogP3 = 2.7, MW = 255.63 g/mol. View Source
